Flocoumafen, cis-

Overview

Description

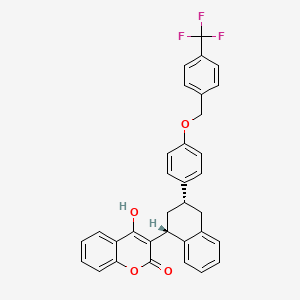

Flocoumafen is a fluorinated, second-generation anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It is a high potency chemical in this class, used commercially as a rodenticide . It has a very high toxicity and is restricted to indoor use and sewers (in the UK) . This restriction is mainly due to the increased risk to non-target species, especially due to its tendency to bio-accumulate in exposed organisms .

Synthesis Analysis

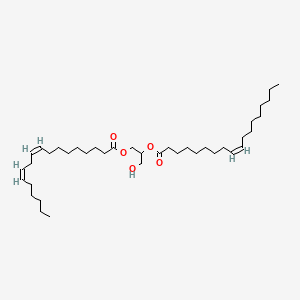

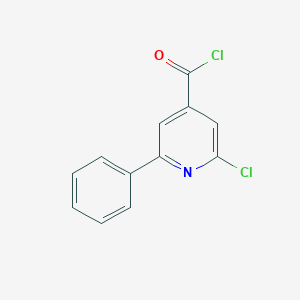

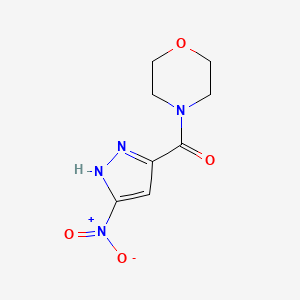

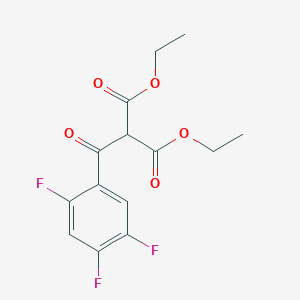

The total synthesis and structure determination of cis- and trans-flocoumafen involve key synthetic steps such as Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton . Stereospecific reduction of the O-alkylated ketone 13 afforded a good yield of precursor alcohol 5 . The final coupling of alcohol 5 with 4-hydroxy-coumarin yielded flocoumafen .Molecular Structure Analysis

The molecular structure of Flocoumafen, cis- is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The key synthetic steps in the chemical reactions of Flocoumafen, cis- involve Knoevenagel condensation with p-methoxybenzaldehyde, in situ decarboxylation, and intramolecular ring cyclization to construct the tetralone skeleton .Physical and Chemical Properties Analysis

Flocoumafen is a coumarin rodenticide defined as a second-generation indirect anticoagulant . It has a low aqueous solubility and a low volatility . Evidence suggests it is persistent in both soil and water systems .Scientific Research Applications

Synthesis and Biological Evaluation

- Flocoumafen has been synthesized and its biological properties explored, including its effects on NO generation and neurotoxicity. The trans-flocoumafen variant showed significant suppression of NO generation in vitro, but no notable impact on neurotoxicity in cultured cortical neurons (Jung et al., 2010).

Total Synthesis and Anticoagulant Activity

- The total synthesis of cis- and trans-flocoumafen has been achieved, providing a method for generating the core tetralone skeleton of 4-hydroxycoumarin derivatives. This method offers a general approach to access various warfarin-type anticoagulants (Jung et al., 2012).

Rodenticide Efficacy in Controlled Environments

- Flocoumafen's effectiveness as a rodenticide has been demonstrated in pen and field trials, showing significant success in controlling mouse populations (Rowe et al., 1985).

Molecular Interaction Studies

- Virtual screening studies have identified potential cellular protein targets for flocoumafen, including prostaglandin F synthase and serum albumin. This study highlights the compound's promiscuity in interacting with diverse cellular proteins (Coronado-Posada et al., 2021).

Mechanism of Action

Target of Action

Flocoumafen, cis-, also known as cis-flocoumafen, is a second-generation anticoagulant of the 4-hydroxycoumarin vitamin K antagonist type . It primarily targets the vitamin K epoxide reductase enzyme, which plays a crucial role in the coagulation cascade .

Mode of Action

Flocoumafen, cis- interacts with its target by binding to the vitamin K epoxide reductase enzyme, thereby inhibiting the recycling of vitamin K. This inhibition disrupts the coagulation cascade, leading to a deficiency in clotting factors II, VII, IX, and X, which are vitamin K-dependent .

Biochemical Pathways

The primary biochemical pathway affected by flocoumafen, cis- is the coagulation cascade. By inhibiting the recycling of vitamin K, flocoumafen, cis- disrupts the synthesis of clotting factors II, VII, IX, and X in the liver. This disruption leads to a deficiency in these clotting factors, resulting in an anticoagulant effect .

Pharmacokinetics

Flocoumafen, cis- is rapidly and principally absorbed in the intestine following ingestion . Metabolism is mediated by cytochrome P450 isozymes and ring hydroxylation also is an important biotransformation step . Hydroxylated metabolites can further undergo conjugation with glucuronic acid prior to entering the systemic circulation, with potential enterohepatic recirculation . Hepatic metabolism is generally biphasic with a rapid initial phase and more prolonged terminal phase . The hepatic half-life of flocoumafen, cis- is approximately 100–300 days .

Result of Action

The molecular and cellular effects of flocoumafen, cis- action primarily involve the disruption of the coagulation cascade. By inhibiting the recycling of vitamin K, flocoumafen, cis- leads to a deficiency in clotting factors II, VII, IX, and X. This deficiency results in an anticoagulant effect, leading to increased bleeding and hemorrhaging .

Action Environment

Flocoumafen, cis- is persistent in both soil and water systems . Based on physico-chemical properties, there is some risk that the substance may leach to groundwater . Environmental factors such as soil composition, water pH, and temperature can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Flocoumafen, cis- plays a significant role in biochemical reactions, particularly as an anticoagulant. It interacts with various enzymes and proteins, primarily those involved in the coagulation cascade . The compound exerts its effects by inhibiting the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of clotting factors in the liver .

Cellular Effects

Flocoumafen, cis- has profound effects on various types of cells, especially those involved in coagulation. It influences cell function by disrupting the normal coagulation pathway, leading to an inability to form blood clots . This impact on cell signaling pathways, gene expression, and cellular metabolism can lead to excessive bleeding in organisms exposed to the compound .

Molecular Mechanism

The molecular mechanism of action of Flocoumafen, cis- involves binding to the enzyme vitamin K epoxide reductase, inhibiting its function . This inhibition disrupts the recycling of vitamin K, which is essential for the synthesis of certain clotting factors. As a result, the levels of these clotting factors decrease, impairing the blood’s ability to clot and leading to the anticoagulant effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flocoumafen, cis- can change over time. The compound is known to be persistent, with hepatic residues increasing throughout a 14-week repeat-dosing period . This suggests that Flocoumafen, cis- has a long-term effect on cellular function, particularly in the liver .

Dosage Effects in Animal Models

The effects of Flocoumafen, cis- vary with different dosages in animal models. For instance, in rats, a proportion of an administered dose is retained in the liver, with an elimination half-life of 155 days . This indicates that high doses of the compound could potentially lead to toxic or adverse effects .

Metabolic Pathways

Flocoumafen, cis- is involved in the metabolic pathway of vitamin K recycling . It interacts with the enzyme vitamin K epoxide reductase, inhibiting its function and thereby disrupting the pathway . This could also affect metabolic flux or metabolite levels, particularly of clotting factors .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the endoplasmic reticulum in the liver cells, where the synthesis of clotting factors occurs

Properties

IUPAC Name |

4-hydroxy-3-[(1R,3S)-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2/t23-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBGNYHHEIAGOH-QDPGVEIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CC2=CC=CC=C2[C@@H]1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104563-61-3 | |

| Record name | Flocoumafen, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104563613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLOCOUMAFEN, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/957E1M6P6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

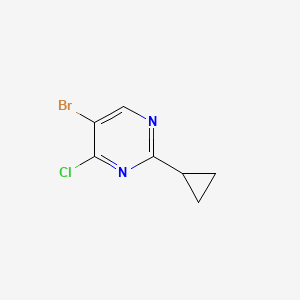

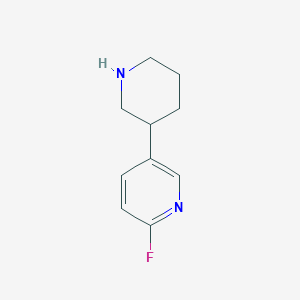

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B3207568.png)

![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)

![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)

![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)

![Ethyl 5-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3207620.png)